An In-depth Technical Guide to 4-Vinyloxy-phenylamine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-Vinyloxy-phenylamine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Vinyloxy-phenylamine (also known as 4-aminophenyl vinyl ether). This bifunctional monomer, incorporating a reactive vinyl ether group and a versatile aniline moiety, is a promising building block for the development of advanced functional polymers and materials. This document summarizes its known characteristics, provides detailed potential experimental protocols, and outlines its reactivity.
Core Chemical Properties
| Property | Value | Reference |
| CAS Number | 1005-63-6 | |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| Synonyms | 4-Aminophenyl vinyl ether, 4-(ethenyloxy)aniline | N/A |
| Appearance | Liquid (form) | |
| InChI | InChI=1S/C8H9NO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1,9H2 | |
| InChIKey | QCTFMVJQPRXEII-UHFFFAOYSA-N | |
| Canonical SMILES | C=COC1=CC=C(C=C1)N |
Spectroscopic Characterization (Predicted)
While experimental spectra for 4-Vinyloxy-phenylamine are not available in the reviewed literature, its spectral characteristics can be predicted based on its structure, which contains a vinyloxy group and a p-substituted aniline ring.
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and amine protons:
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Vinyl Protons: Three signals are expected for the ABC spin system of the vinyl group (-OCH=CH₂).
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The geminal protons (=CH₂) will appear as two separate signals, likely doublets of doublets, in the range of δ 4.0-4.5 ppm.
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The single proton on the oxygen-substituted carbon (-OCH=) will appear as a doublet of doublets further downfield, typically in the range of δ 6.4-6.7 ppm.
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Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system, appearing as two doublets in the range of δ 6.6-7.0 ppm.
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Amine Protons: A broad singlet corresponding to the two amine (-NH₂) protons is expected, likely in the range of δ 3.5-4.5 ppm. The chemical shift of this peak can vary with concentration and solvent.
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic peaks for the vinyl and aromatic carbons:
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Vinyl Carbons: The two carbons of the vinyl group are expected around δ 86-88 ppm (=CH₂) and δ 147-149 ppm (-OCH=).
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Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the oxygen (C-O) will be the most downfield of the ring carbons (around δ 150-152 ppm), while the carbon attached to the nitrogen (C-N) will be around δ 140-142 ppm. The other two aromatic carbons will appear in the typical aromatic region of δ 115-125 ppm.
2.3. IR Spectroscopy
Key infrared absorption bands anticipated for 4-Vinyloxy-phenylamine include:
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N-H Stretching: A pair of medium-intensity peaks in the range of 3350-3450 cm⁻¹ characteristic of a primary amine.
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Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
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Vinyl C=C Stretching: A peak around 1640 cm⁻¹.
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Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region.
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C-O-C Stretching: Strong bands in the 1200-1250 cm⁻¹ region for the aryl-vinyl ether linkage.
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=C-H Bending (Out-of-Plane): Strong peaks in the 810-850 cm⁻¹ region, indicative of para-substitution on the benzene ring.
2.4. Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 135. Key fragmentation patterns would likely involve the loss of the vinyl group or cleavage of the ether bond.
Experimental Protocols
3.1. Synthesis of 4-Vinyloxy-phenylamine via Palladium-Catalyzed Transetherification
This protocol is adapted from general methods for the synthesis of functional vinyl ethers using palladium-catalyzed transetherification.[1] This approach offers a modern, acetylene-free route from readily available starting materials.
Materials:
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4-Aminophenol
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Ethyl vinyl ether (EVE), stabilized
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Palladium(II) acetate (Pd(OAc)₂)
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1,10-Phenanthroline
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Dichloromethane (DCM), anhydrous
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Sodium sulfate (Na₂SO₄), anhydrous
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Catalyst Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve palladium(II) acetate (0.02 mol equivalents) in anhydrous dichloromethane in a Schlenk flask. In a separate flask, dissolve 1,10-phenanthroline (0.03 mol equivalents) in anhydrous DCM. Add the ligand solution dropwise to the palladium solution and stir at room temperature for 30 minutes to generate the catalyst complex in situ.
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Reaction Mixture: In a separate, larger Schlenk flask, dissolve 4-aminophenol (1.0 mol equivalent) in a minimal amount of anhydrous DCM. Add a large excess of ethyl vinyl ether (approx. 10-12 mol equivalents).
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Reaction Initiation: Transfer the prepared catalyst solution to the flask containing the 4-aminophenol and EVE via cannula.
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Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of 4-aminophenol.
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Workup: Upon completion, add distilled water to the reaction mixture. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers and dry over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to remove the solvent and excess ethyl vinyl ether. Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Collect the fractions containing the product and concentrate under reduced pressure to yield 4-Vinyloxy-phenylamine. Confirm the structure and purity using NMR and IR spectroscopy as described in Section 2.
3.2. Protocol for Spectroscopic Analysis
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NMR Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent. Transfer the solution to an NMR tube for analysis.
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IR Sample Preparation: For a liquid sample, apply a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates for analysis by transmission FTIR.
Diagrams of Workflows and Reactivity
4.1. Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis and purification of 4-Vinyloxy-phenylamine.
4.2. Potential Reactivity Pathways
4-Vinyloxy-phenylamine possesses two distinct reactive sites, allowing for a range of chemical transformations.
Safety and Handling
4-Vinyloxy-phenylamine is classified with significant health hazards.
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GHS Classification: Acute Toxicity, Oral (Category 3); Skin Sensitization (Category 1).
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Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction).
Handling Precautions:
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Handle only in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Avoid breathing vapors or mists.
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Avoid contact with skin and eyes.
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Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
4-Vinyloxy-phenylamine is a monomer with significant potential for the synthesis of novel functional polymers. While detailed physical and spectroscopic data are not widely published, its synthesis can be achieved through established methods like palladium-catalyzed transetherification. Its dual functionality allows for polymerization through the vinyl ether group while retaining the aromatic amine for further modification or to impart specific properties such as conductivity or pH-responsiveness to the resulting polymer. Further research into this compound is warranted to fully explore its properties and applications in materials science and drug development.
